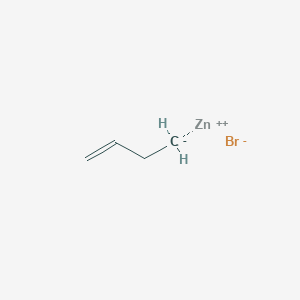
3-Butenylzincbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenylzincbromide is an organozinc compound with the molecular formula C4H7BrZn. It is a colorless liquid that is soluble in organic solvents such as tetrahydrofuran (THF). This compound is primarily used as a nucleophilic reagent in organic synthesis, particularly in substitution and addition reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Butenylzincbromide can be synthesized through the reaction of 3-butenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often supplied as a solution in THF to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butenylzincbromide undergoes various types of reactions, including:
Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing halide ions in organic substrates.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It is used in Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halide substrates and are carried out in THF.
Addition Reactions: Often involve aldehydes or ketones as substrates.
Cross-Coupling Reactions: Require palladium or nickel catalysts and are performed under inert conditions.
Major Products:
Substitution Reactions: Produce substituted alkenes.
Addition Reactions: Yield alcohols.
Cross-Coupling Reactions: Form complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
3-Butenylzincbromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-butenylzincbromide involves its role as a nucleophile. It donates electrons to electrophilic centers in substrates, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction it is involved in, such as forming carbon-carbon bonds in cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
- n-Propylzinc Bromide
- 2-Propylzinc Bromide
- Octylmagnesium Bromide
- Ethnylmagnesium Bromide
Comparison: 3-Butenylzincbromide is unique due to its ability to participate in a wide range of reactions, particularly in forming carbon-carbon bonds through cross-coupling reactions. Its structure allows for versatile applications in organic synthesis, making it a valuable reagent compared to other organozinc and organomagnesium compounds .
Eigenschaften
Molekularformel |
C4H7BrZn |
|---|---|
Molekulargewicht |
200.4 g/mol |
IUPAC-Name |
zinc;but-1-ene;bromide |
InChI |
InChI=1S/C4H7.BrH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
BFFDFNINBXPQIU-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CC=C.[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


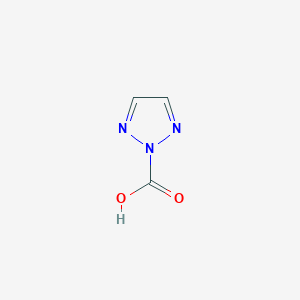
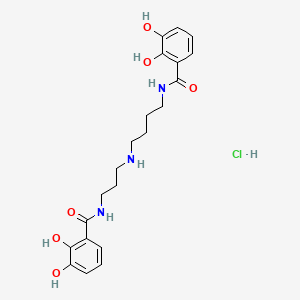


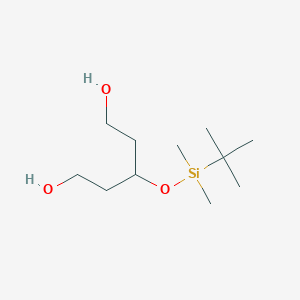
![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
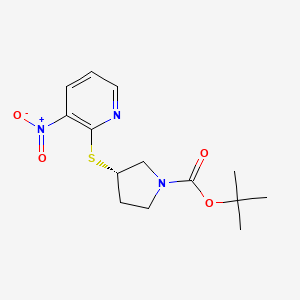
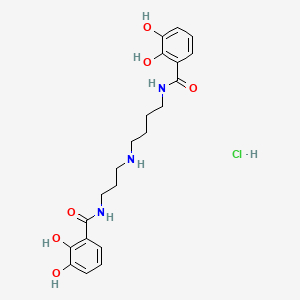
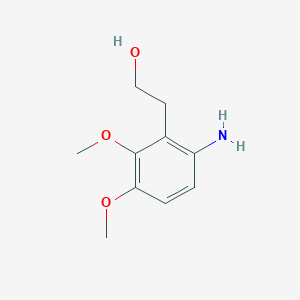

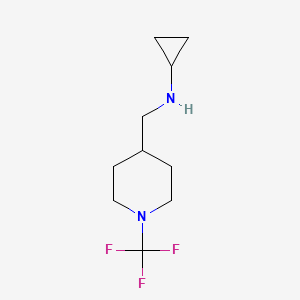
![4-[(Diethylamino)methyl]piperidin-4-ol](/img/structure/B13968837.png)
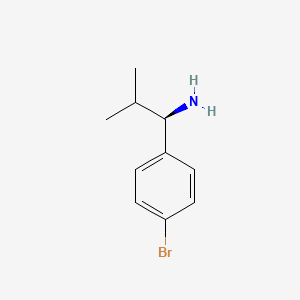
![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)
